

Technical Support Center: Enhancing Passive Permeation of 7α-Hydroxyfrullanolide

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Compound of Interest		
Compound Name:	7a-Hydroxyfrullanolide	
Cat. No.:	B1247999	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the passive permeation of 7α -Hydroxyfrullanolide (7α -HF) for drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 7α -Hydroxyfrullanolide?

A1: Understanding the physicochemical properties of 7α -Hydroxyfrullanolide is the first step in any drug delivery study. These properties influence its solubility, permeability, and overall behavior in biological systems. Key computed properties are summarized below.

Table 1: Physicochemical Properties of 7α-Hydroxyfrullanolide



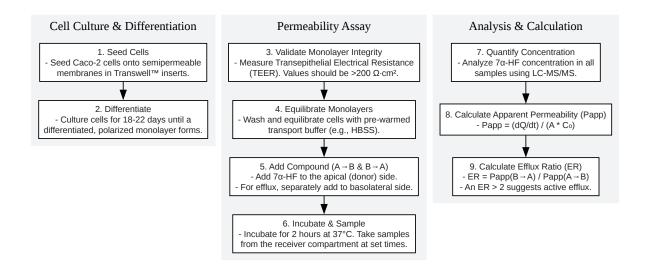
Property	Value	Source
Molecular Formula	C15H20O3	[1]
Molecular Weight	248.32 g/mol	[2][3]
XLogP3 (Lipophilicity)	1.8	[2]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	_
Polar Surface Area	46.5 Ų	_

Q2: Computational models predict high permeability for 7α -HF. Why might my experimental results show low permeation?

A2: This is a common and critical question. While in silico tools like SwissADME predict high gastrointestinal absorption and passive permeation for 7α -HF based on its physicochemical properties (e.g., adherence to Lipinski's Rule of Five), several experimental factors can lead to contradictory results. Discrepancies between prediction and observation often point to issues with the experimental setup or compound-specific challenges not captured by general models.

Use the following troubleshooting guide to diagnose the potential cause:





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References

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